molecular formula C9H12N2 B177538 2,3-dihydro-1H-indene-1,2-diamine CAS No. 14563-24-7

2,3-dihydro-1H-indene-1,2-diamine

Cat. No.: B177538
CAS No.: 14563-24-7
M. Wt: 148.2 g/mol
InChI Key: WDXURXJYTUFEPX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1,2-diamine is an organic compound with the molecular formula C₉H₁₂N₂ It is a derivative of indene, featuring a bicyclic structure with two amine groups attached to the first and second carbon atoms of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1,2-diamine typically involves the reduction of indene derivatives. One common method includes the catalytic hydrogenation of indene-1,2-dione in the presence of ammonia or primary amines. The reaction is usually carried out under high pressure and elevated temperatures to ensure complete reduction.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as indene or its derivatives. The process often includes steps like nitration, reduction, and amination, followed by purification through crystallization or distillation to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structural modifications. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

    Indane: A parent compound with a similar bicyclic structure but lacking the amine groups.

    1,2-Diaminoindane: A closely related compound with amine groups attached to the same positions but differing in the degree of saturation.

    2,3-Dihydroindene: Another derivative of indene with different functional groups.

Uniqueness: 2,3-Dihydro-1H-indene-1,2-diamine is unique due to the presence of two amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other indene derivatives.

Properties

IUPAC Name

2,3-dihydro-1H-indene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXURXJYTUFEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450746
Record name 2,3-dihydro-1H-indene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14563-24-7
Record name 2,3-dihydro-1H-indene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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